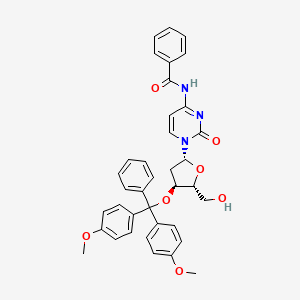

![molecular formula C₁₀H₁₂F₂N₂O₅ B1146245 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 95058-80-3](/img/structure/B1146245.png)

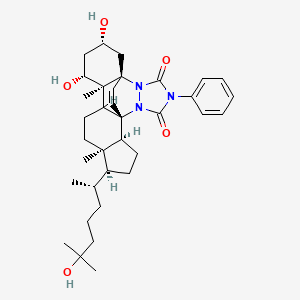

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

説明

This compound, also known as 1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, has a CAS Number of 114248-23-6 . It has a molecular weight of 264.19 and its IUPAC name is 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 . This indicates that the compound has a pyrimidine ring attached to a tetrahydrofuran ring with two fluorine atoms and several hydroxyl groups .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Inhibition of Dengue Virus Replication

Scientific Field

This application falls under the field of Virology .

Summary of the Application

Sofosbuvir (SOF), the anti-hepatitis C virus prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine-5′-monophosphate, was evaluated for potential inhibitory activity against Dengue virus (DENV) replication .

Methods of Application

Both cell-based and biochemical assays were used, based on the use of purified DENV full-length NS5 enzyme .

Results or Outcomes

Cytopathic effect protection and virus yield reduction assays confirmed that SOF possessed anti-DENV activity in cell culture with a 50% effective concentration (EC50) of 4.9 μM and 1.4 μM respectively . Real-time RT-PCR verified that SOF inhibits the generation of viral RNA with an EC50 of 9.9 μM .

Antiviral Activity Against Feline Herpes Virus

Scientific Field

This application is in the field of Veterinary Virology .

Summary of the Application

A series of novel 2’-deoxy-2’,2’-difluoro-5-halouridines and their corresponding phosphoramidate ProTides were synthesized and evaluated for antiviral activity and cellular toxicity .

Methods of Application

The compounds were evaluated for antiviral activity and for cellular toxicity .

Results or Outcomes

Interestingly, 2’-deoxy-2’,2’-difluoro-5-iodo- and -5-bromo-uridines showed selective activity against feline herpes virus replication in cell culture due to a specific recognition (activation) by the virus-encoded thymidine kinase .

Antiviral Activity Against HIV

Scientific Field

This application is in the field of Virology .

Summary of the Application

Chu and co-workers have reported the synthesis and anti-HIV activities of some enantiomeric 2′-deoxy-2′,2′-difluoro-β- l - erythro -pentofuranosyl nucleosides .

Results or Outcomes

None of the compounds showed any significant activities against HIV-1, HBV, HSV-1, HSV-2, and lack of appreciable toxicity in Vero, CEM, and PBM cells up to 100 μM, except for the adenine derivative which showed a moderate activity against HIV-1 in PBM cells (3.4 μM) .

Preparation of Difluorinated Pyrimidine Nucleosides

Scientific Field

This application is in the field of Chemistry .

Summary of the Application

2’-Deoxy-2’,2’-difluoro-D-erythro-pentonic acid γ-lactone 3,5-dibenzoate is useful for the preparation of difluorinated pyrimidine nucleosides .

Methods of Application

The compound is used in the synthesis of difluorinated pyrimidine nucleosides .

Results or Outcomes

The preparation of difluorinated pyrimidine nucleosides using this compound has been successful .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWSSJHRJXJIMZ-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2',2'-difluoro-5-methyluridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。